25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is a derivative of Vitamin D2, characterized by the presence of an aminopropyl ether group. This compound is notable for its applications in various fields of scientific research, particularly in neurology and biochemistry .
Preparation Methods
The synthesis of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves several steps, starting from the basic structure of Vitamin D2Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can alter the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.
Substitution: The aminopropyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Vitamin D2 derivatives.
Biology: It is used in studies related to Vitamin D metabolism and its effects on cellular functions.
Medicine: Research on this compound contributes to understanding the role of Vitamin D in various diseases, including multiple sclerosis and osteoporosis.
Industry: It is utilized in the development of supplements and fortified foods to enhance Vitamin D content
Mechanism of Action
The mechanism of action of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves its interaction with Vitamin D receptors. Upon binding to these receptors, it modulates the expression of genes involved in calcium and phosphate homeostasis, thereby exerting its biological effects. The molecular pathways influenced by this compound include the regulation of bone mineralization and immune response .
Comparison with Similar Compounds
Compared to other Vitamin D derivatives, 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is unique due to its aminopropyl ether group, which enhances its solubility and reactivity. Similar compounds include:
25-Hydroxy Vitamin D3 3,3’-Aminopropyl Ether: An analog of Vitamin D3 with similar applications but different biological activity.
25-Hydroxy Vitamin D2: The parent compound without the aminopropyl ether group, used primarily in metabolic studies
Properties
IUPAC Name |
(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51NO2/c1-22-11-15-27(34-20-8-19-32)21-26(22)14-13-25-9-7-18-31(6)28(16-17-29(25)31)23(2)10-12-24(3)30(4,5)33/h10,12-14,23-24,27-29,33H,1,7-9,11,15-21,32H2,2-6H3/b12-10+,25-13+,26-14-/t23-,24+,27+,28-,29+,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYGWTCEEVHERK-QABRARCPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857859 |
Source
|
Record name | (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932023-11-5 |
Source
|
Record name | (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.